N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide
CAS No.: 13417-01-1
Cat. No.: VC20972158
Molecular Formula: C13H13F17N2O2S
Molecular Weight: 584.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13417-01-1 |
|---|---|
| Molecular Formula | C13H13F17N2O2S |
| Molecular Weight | 584.29 g/mol |
| IUPAC Name | N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide |
| Standard InChI | InChI=1S/C13H13F17N2O2S/c1-32(2)5-3-4-31-35(33,34)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h31H,3-5H2,1-2H3 |
| Standard InChI Key | MSJXTBMNRCTIDR-UHFFFAOYSA-N |
| SMILES | CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide is a complex organic compound characterized by its highly fluorinated structure and the presence of a dimethylamino group. This compound is part of a broader class of perfluorinated sulfonamides, which have been studied for their unique chemical properties and potential applications.
Synthesis and Preparation Methods
The synthesis of N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide typically involves multiple steps. The process begins with the preparation of a fluorinated octane sulfonamide precursor, followed by the introduction of the dimethylamino propyl group through a nucleophilic substitution reaction. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions and Applications
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of sulfoxides, sulfones, or other derivatives, depending on the conditions and reagents used.
Types of Reactions
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Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
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Reduction: Reduction reactions can convert the sulphonamide group to amines or other reduced forms using reducing agents such as lithium aluminum hydride.
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Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Environmental and Health Considerations
Perfluorinated compounds, including N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide, have raised concerns due to their persistence in the environment and potential health impacts. These compounds are known for their resistance to degradation and have been linked to various environmental and health issues.
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